molecular formula C21H23N5S2 B11569311 2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole

2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole

Cat. No.: B11569311
M. Wt: 409.6 g/mol
InChI Key: WOSGNLAGAKLKFE-UHFFFAOYSA-N
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Description

2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles and triazinanes This compound is characterized by its unique structure, which includes two benzothiazole rings connected by a triazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.

    Formation of Triazinane Moiety: The triazinane moiety can be synthesized by the reaction of a suitable amine with formaldehyde and a secondary amine under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole rings with the triazinane moiety. This can be achieved through a nucleophilic substitution reaction, where the benzothiazole rings act as nucleophiles and the triazinane moiety as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the benzothiazole rings are oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole rings to their corresponding thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazinane moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)-1,3-benzothiazole: A simpler compound with only two benzothiazole rings.

    1,3,5-Triazinane: A compound with only the triazinane moiety.

    2-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinane: A compound with one benzothiazole ring and the triazinane moiety.

Uniqueness

2-[3-(1,3-Benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole is unique due to its combination of two benzothiazole rings and a triazinane moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23N5S2

Molecular Weight

409.6 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)-5-butyl-1,3,5-triazinan-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C21H23N5S2/c1-2-3-12-24-13-25(20-22-16-8-4-6-10-18(16)27-20)15-26(14-24)21-23-17-9-5-7-11-19(17)28-21/h4-11H,2-3,12-15H2,1H3

InChI Key

WOSGNLAGAKLKFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CN(CN(C1)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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